1-methyl-2-propyl-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-propyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 1-position and a propyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-propyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with propionic acid under acidic conditions, followed by methylation . Another approach involves the cyclization of N-methyl-o-phenylenediamine with propyl aldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to streamline the process and reduce costs. This method involves the acylation of 2-n-propyl-4-methyl-6-carboxybenzimidazole followed by cyclization with N-methyl-o-phenylenediamine . The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-methyl-2-propyl-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-methyl-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . For example, it may act as a DNA minor groove binder, forming hydrogen bonds and van der Waals interactions with specific DNA sequences .
Comparison with Similar Compounds
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position instead of the 1-position.
1-Ethyl-2-methylbenzimidazole: Similar structure with an ethyl group at the 1-position and a methyl group at the 2-position.
1-Methyl-2-ethylbenzimidazole: Similar structure with a methyl group at the 1-position and an ethyl group at the 2-position.
Uniqueness: 1-methyl-2-propyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and propyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
1-methyl-2-propylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-6-11-12-9-7-4-5-8-10(9)13(11)2/h4-5,7-8H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBAORYUGLRZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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